

Application Note: NMR Characterization of 1-Butylcyclohexan-1-amine

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Compound of Interest

Compound Name: 1-Butylcyclohexanamine

CAS No.: 2626-61-1

Cat. No.: B13617842

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Introduction & Significance

1-Butylcyclohexan-1-amine is a sterically hindered primary amine often utilized as a building block in the synthesis of dissociative anesthetics (e.g., phencyclidine derivatives) and NMDA receptor antagonists. Its structural rigidity, provided by the cyclohexane ring, combined with the lipophilic butyl chain, makes it a critical intermediate for modulating pharmacological potency.

Accurate characterization is essential to distinguish it from synthesis byproducts (such as elimination products like 1-butylcyclohexene) and regioisomers. This guide provides a self-validating NMR protocol for structural confirmation.

Experimental Protocol

Sample Preparation

Objective: Optimize relaxation times and mitigate exchange broadening of the amine protons.

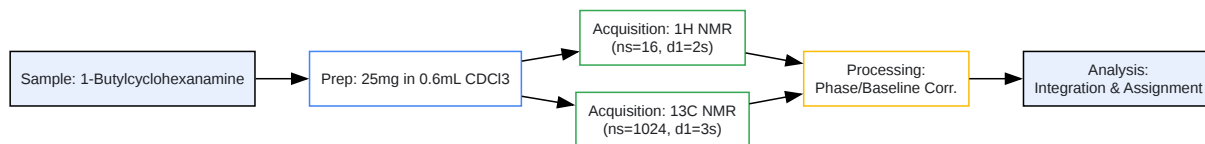
- Solvent Selection:

- Chloroform-d (CDCl_3): Standard for carbon backbone assignment. Note that the amine protons ($-\text{NH}_2$) typically appear as a broad singlet and may vary in shift due to concentration-dependent hydrogen bonding.
- Dimethyl Sulfoxide- d_6 ($\text{DMSO}-d_6$): Recommended if precise characterization of the amine protons is required. The high polarity reduces exchange rates, often resolving the $-\text{NH}_2$ signal into a distinct peak (and potentially showing coupling to C1 in heteronuclear experiments).
- Concentration: Prepare a 20–30 mg/mL solution. Higher concentrations may cause aggregation, broadening alkyl signals.
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.[\[1\]](#)

Acquisition Parameters (400 MHz+)

- ^1H NMR:
 - Pulse Angle: 30° (to ensure accurate integration).
 - Relaxation Delay (D1): ≥ 2.0 seconds (critical for the integration of the terminal methyl group).
 - Scans: 16–32.
- ^{13}C NMR:
 - Pulse Sequence: Power-gated decoupling (e.g., zgpg30).
 - Relaxation Delay (D1): ≥ 2.0 seconds (essential for detecting the quaternary C1 carbon, which has a long T1).
 - Scans: ≥ 512 (quaternary carbons are low intensity).

Workflow Diagram



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Figure 1: Optimized experimental workflow for structural verification.

¹H NMR Characterization (400 MHz, CDCl₃)

Spectral Logic

The defining feature of 1-butylcyclohexan-1-amine is the absence of a methine proton at the C1 position. In the N-butyl isomer, a methine proton (CH-N) would appear at ~2.4 ppm. In this geminal structure, C1 is quaternary.

Assignment Table

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Note
0.88 - 0.92	Triplet (t)	3H	Butyl C4'-H ₃	Terminal methyl of butyl chain.
1.05 - 1.20	Broad Singlet	2H	-NH ₂	Exchangeable; shift varies with conc. Disappears with D ₂ O shake.
1.20 - 1.35	Multiplet	4H	Butyl C2'-H ₂ , C3'-H ₂	Overlapping methylene envelope.
1.35 - 1.50	Multiplet	6H	Ring C3/C5-H ₂ , C4-H ₂	"Remote" ring protons.
1.50 - 1.65	Multiplet	4H	Ring C2/C6-H ₂	Deshielded by proximity to amine/butyl center.
1.60 - 1.70	Multiplet	2H	Butyl C1'-H ₂	Adjacent to quaternary C1; distinct from other chain CH ₂ s.

Diagnostic Check: Ensure the integration ratio of the Methyl (0.9 ppm) to the Ring/Chain envelope matches 3:18 (1:6).

¹³C NMR Characterization (100 MHz, CDCl₃)

Spectral Logic

The spectrum must show 10 distinct carbon environments (assuming magnetic non-equivalence of ring carbons is resolved, though C2/C6 and C3/C5 often overlap due to time-averaged symmetry). The most critical signal is the quaternary Carbon C1, which will be significantly less intense than the others.

Assignment Table

Chemical Shift (δ , ppm)	Type (DEPT-135)	Assignment	Structural Note
14.1	CH ₃ (+)	Butyl C4'	Terminal methyl.
22.5	CH ₂ (-)	Ring C3/C5	Gamma to amine.
23.4	CH ₂ (-)	Butyl C3'	
26.1	CH ₂ (-)	Ring C4	Delta to amine.
26.8	CH ₂ (-)	Butyl C2'	
36.5	CH ₂ (-)	Ring C2/C6	Beta to amine; broadened if conformational locking occurs.
42.0	CH ₂ (-)	Butyl C1'	Alpha to quaternary center.
53.5	Quaternary (absent)	Ring C1	Diagnostic Peak. Low intensity. Shift is characteristic of C-NH ₂ (compare to C-OH at ~70 ppm).

Note: Shifts are estimates based on additive substituent effects relative to cyclohexylamine and 1-methylcyclohexylamine.

Advanced Verification: 2D NMR Correlations

To definitively prove the geminal substitution (Butyl and NH₂ on the same carbon), perform an HMBC (Heteronuclear Multiple Bond Coherence) experiment.

HMBC Correlation Logic

- Target: Verify the connection between the Butyl chain and the Ring C1.

- Observation: The protons at Butyl C1' (~1.65 ppm) should show a strong 3J correlation to the Ring C2/C6 (~36.5 ppm) and a 2J correlation to the quaternary Ring C1 (~53.5 ppm).
- Negative Control: There should be no correlation from a methine proton to the butyl carbons (ruling out the N-butyl isomer).

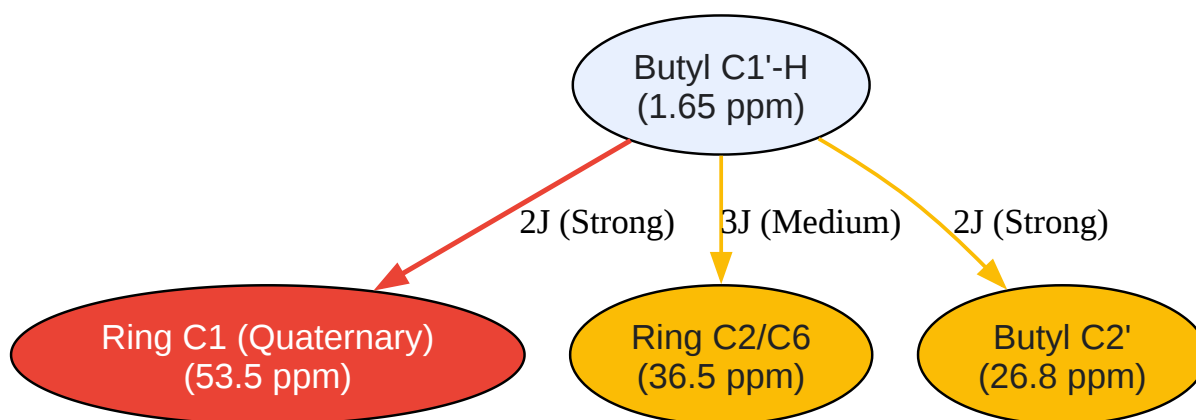


Figure 2: Key HMBC correlations confirming geminal substitution.

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References

- Compound Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 13182498, **1-Butylcyclohexanamine**. [\[Link\]](#)
- Spectral Analog (1-Butylcyclohexanol): National Institute of Standards and Technology (NIST). 1-Butylcyclohexanol Mass and NMR Data. [\[Link\]](#)
- General Chemical Shifts: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." [\[2\]](#)[\[3\]](#) J. Org.[\[2\]](#)[\[4\]](#)[\[5\]](#) Chem.1997, 62, 7512–7515.[\[2\]](#)[\[4\]](#) [\[Link\]](#)
- Synthesis Context: "Synthesis of 1-substituted cyclohexylamines via Grignard addition to cyclohexanone imines." Organic Syntheses, Coll.[\[2\]](#)[\[6\]](#) Vol. 6, p. 245. (General methodology reference).

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Sources

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